Cas no 13363-50-3 (Biphenyl-4-carbothioic acidamide)
Biphenyl-4-carbothioic acidamide Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-4-carbothioamide
- Biphenyl-4-Carbothioic Acid Amide
- Biphenyl-4-thiocarboxamide
- 4-biphenylthio Carboxamide
- 4-Biphenylthioamide
- 4-phenylbenzenecarbothioamide
- 4-Phenylthiobenzamide
- [1,1′-Biphenyl]-4-carbothioamide
- 4-Biphenylthiocarboxamide
- Biphenyl-4-thiocarboxaMide, 97%
- Biphenyl-4-carbothioic acidamide
- FT-0713762
- DTXSID10578260
- AKOS000131237
- CS-0444816
- 4-phenylbenzene-1-carbothioamide
- 4-Biphenylthioamide, 96%
- MFCD02179225
- SCHEMBL6697507
- PD021363
- A806656
- 13363-50-3
- BIPHENYL-4-CARBOTHIOAMIDE
- EN300-89820
- AB11050
- DB-062983
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- MDL: MFCD02179225
- Inchi: 1S/C13H11NS/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15)
- InChI Key: HYDDAJTWPBWUOB-UHFFFAOYSA-N
- SMILES: S=C(C1C=CC(=CC=1)C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 213.06100
- Monoisotopic Mass: 213.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 58.1Ų
Experimental Properties
- Melting Point: 227-232 °C
- PSA: 58.11000
- LogP: 3.68810
Biphenyl-4-carbothioic acidamide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318-H400
- Warning Statement: P273-P280-P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:2
- Hazard Category Code: 22-41-50
- Safety Instruction: 26-39-61
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Hazardous Material Identification:
Biphenyl-4-carbothioic acidamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Biphenyl-4-carbothioic acidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B016406-100mg |
Biphenyl-4-carbothioic acidamide |
13363-50-3 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B016406-250mg |
Biphenyl-4-carbothioic acidamide |
13363-50-3 | 250mg |
$ 375.00 | 2022-06-07 | ||
| TRC | B016406-500mg |
Biphenyl-4-carbothioic acidamide |
13363-50-3 | 500mg |
$ 595.00 | 2022-06-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68932-1g |
4-biphenylthio Carboxamide |
13363-50-3 | 98% | 1g |
¥3047.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68932-100mg |
4-biphenylthio Carboxamide |
13363-50-3 | 98% | 100mg |
¥423.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68932-250mg |
4-biphenylthio Carboxamide |
13363-50-3 | 98% | 250mg |
¥944.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68932-500mg |
4-biphenylthio Carboxamide |
13363-50-3 | 98% | 500mg |
¥1778.00 | 2022-04-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52225-250mg |
Biphenyl-4-thiocarboxamide, 97% |
13363-50-3 | 97% | 250mg |
¥1496.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52225-1g |
Biphenyl-4-thiocarboxamide, 97% |
13363-50-3 | 97% | 1g |
¥5230.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52225-5g |
Biphenyl-4-thiocarboxamide, 97% |
13363-50-3 | 97% | 5g |
¥20927.00 | 2023-02-26 |
Biphenyl-4-carbothioic acidamide Suppliers
Biphenyl-4-carbothioic acidamide Related Literature
-
Meng Wang,Jingyi Ma,Hesong Wang,Fangpeng Hu,Bo Sun,Taiyan Tan,Minglang Li,Guosheng Huang Org. Biomol. Chem. 2023 21 5532
Additional information on Biphenyl-4-carbothioic acidamide
Introduction to Biphenyl-4-carbothioic acidamide (CAS No. 13363-50-3)
Biphenyl-4-carbothioic acidamide, identified by its Chemical Abstracts Service (CAS) number 13363-50-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of thiourea derivatives, featuring a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and material science. The molecular structure consists of a biphenyl core substituted with a carbothioic acidamide functional group, which imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The synthesis of Biphenyl-4-carbothioic acidamide involves multi-step organic reactions, typically starting from biphenyl and proceeding through thiolation and amidation processes. The introduction of the carbothioic acidamide moiety at the para position of the biphenyl ring enhances its reactivity, making it a versatile building block for more complex molecules. This reactivity has been exploited in various research settings, particularly in the development of novel bioactive compounds.
In recent years, Biphenyl-4-carbothioic acidamide has been studied for its pharmacological properties. Researchers have been particularly interested in its potential as a precursor for drugs targeting neurological disorders. The biphenyl moiety is known to interact with biological systems in ways that could be beneficial for modulating neurotransmitter activity. Preliminary studies suggest that derivatives of this compound may exhibit properties such as neuroprotective and anti-inflammatory effects, although further research is necessary to fully elucidate these mechanisms.
The compound's structural features also make it attractive for applications beyond pharmaceuticals. In material science, for instance, Biphenyl-4-carbothioic acidamide has been explored as a component in the synthesis of advanced polymers and coatings. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent or corrosion inhibitor. These applications highlight the broad utility of this molecule across different scientific disciplines.
Recent advancements in computational chemistry have further enhanced the understanding of Biphenyl-4-carbothioic acidamide's behavior. Molecular modeling studies have provided insights into how the compound interacts with biological targets at the molecular level. These simulations have been crucial in guiding experimental designs and predicting the efficacy of potential derivatives. Such computational approaches are becoming increasingly integral to modern drug discovery processes, allowing researchers to screen large libraries of compounds efficiently.
The role of Biphenyl-4-carbothioic acidamide in medicinal chemistry extends to its use as a scaffold for designing small-molecule inhibitors. By modifying its core structure, chemists can tailor its pharmacokinetic and pharmacodynamic properties to meet specific therapeutic needs. For example, introducing additional functional groups can alter its solubility, metabolic stability, or binding affinity to biological receptors. This flexibility underscores the importance of Biphenyl-4-carbothioic acidamide as a starting point for innovative drug development.
Moreover, the environmental impact of synthesizing and utilizing Biphenyl-4-carbothioic acidamide has been a focus of recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that chemical production remains viable while adhering to environmental regulations. The development of eco-friendly methods for producing this compound aligns with broader trends in green chemistry aimed at reducing the ecological footprint of industrial processes.
In conclusion, Biphenyl-4-carbothioic acidamide (CAS No. 13363-50-3) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity have positioned it as a key intermediate in synthetic chemistry, while its potential biological activities continue to drive research into novel therapeutic agents. As scientific understanding evolves, so too will the ways in which this compound is utilized, contributing to advancements across multiple fields.
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